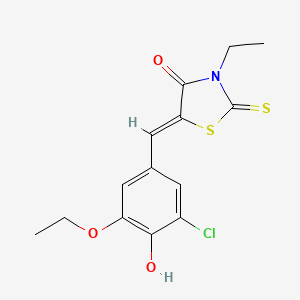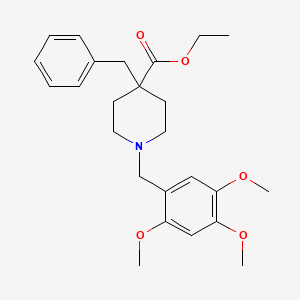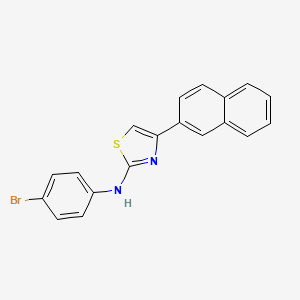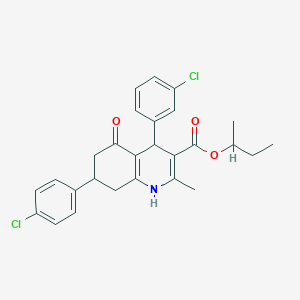![molecular formula C19H31NO B5116040 1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine, also known as DMHP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. DMHP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory.
Mécanisme D'action
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine acts as a non-competitive antagonist of the NMDA receptor by binding to the phencyclidine (PCP) site, which is located within the ion channel of the receptor. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. As a result, this compound inhibits the excitatory neurotransmission mediated by the NMDA receptor and modulates the balance between excitation and inhibition in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the release of glutamate, an excitatory neurotransmitter, and to increase the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in the brain. This compound has also been shown to attenuate the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, and to reduce the activity of neuronal nitric oxide synthase (nNOS), an enzyme involved in neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine has several advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor, which allows for specific targeting of this receptor without affecting other receptors or ion channels. This compound also has a long half-life and can be administered orally or intraperitoneally, which makes it suitable for in vivo experiments. However, this compound has some limitations as well. It has a low solubility in water and organic solvents, which can affect its bioavailability and stability. This compound can also cause sedation and ataxia at high doses, which can interfere with behavioral experiments.
Orientations Futures
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine has several potential future directions for scientific research. It can be used to investigate the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. This compound can also be used to develop new therapeutic strategies for these disorders, such as NMDA receptor antagonists, which can modulate the excitatory-inhibitory balance in the brain. Furthermore, this compound can be used to study the mechanisms underlying pain perception and to develop new analgesic drugs that target the NMDA receptor. Overall, this compound has great potential for advancing our understanding of the brain and developing new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[6-(3,4-dimethylphenoxy)hexyl]piperidine involves the reaction of 3,4-dimethylphenol with 1-bromohexane in the presence of potassium carbonate to form 1-(3,4-dimethylphenoxy)hexane. This intermediate is then reacted with piperidine in the presence of sodium hydride to produce this compound. The purity and yield of this compound can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine has been extensively studied for its potential applications in neuroscience research. It has been shown to selectively block the NMDA receptor, which is involved in various physiological and pathological processes, such as synaptic plasticity, learning, memory, pain perception, and neurodegeneration. This compound has been used to investigate the role of NMDA receptors in these processes and to develop new therapeutic strategies for neurological disorders.
Propriétés
IUPAC Name |
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-17-10-11-19(16-18(17)2)21-15-9-4-3-6-12-20-13-7-5-8-14-20/h10-11,16H,3-9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDMNAHWEZLELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5115975.png)
![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)

![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)


![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5116060.png)


